molecular formula C19H17ClN4OS B461260 8-amino-N-(2-chlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 902045-82-3

8-amino-N-(2-chlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

Cat. No.: B461260
CAS No.: 902045-82-3
M. Wt: 384.9g/mol
InChI Key: AUTGGTQZZUDSCH-UHFFFAOYSA-N
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Description

8-amino-N-(2-chlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a complex organic compound that belongs to the class of naphthyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-N-(2-chlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide typically involves multi-step organic reactions. One common method starts with the reaction of 2-chloro-3-formyl-quinolines with substituted aryl amines via reductive amination. This intermediate then undergoes N-allylation followed by intramolecular Heck-type 6-exo-trig cyclization to form the desired naphthyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-amino-N-(2-chlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-amino-N-(2-chlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-amino-N-(2-chlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide apart is its unique structure, which combines elements of naphthyridines and thieno compounds. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-amino-N-(2-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c20-12-3-1-2-4-13(12)22-18(25)17-15(21)11-9-14-16(23-19(11)26-17)10-5-7-24(14)8-6-10/h1-4,9-10H,5-8,21H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTGGTQZZUDSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC=CC=C5Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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